rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans
Description
The compound rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans is a pyrrolidine-based derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two carboxylic acid substituents at the 3- and 4-positions of the pyrrolidine ring. The stereochemistry (3R,4R) and trans configuration are critical for its spatial arrangement, influencing its reactivity and interactions in synthetic applications, such as peptide synthesis and drug development . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
Molecular Formula |
C21H19NO6 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C21H19NO6/c23-19(24)16-9-22(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26) |
InChI Key |
HEZCXNOCUYEXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Starting Materials and Precursor Synthesis
The synthesis typically begins with pyrrolidine-3,4-dicarboxylic acid derivatives. A patent (WO2006114401A2) describes the use of (3R,4R)-pyrrolidine-1,3,4-tricarboxylic acid as a precursor, which undergoes selective hydrolysis to yield the 3,4-dicarboxylic acid moiety. Hydrolysis is performed under basic conditions (e.g., NaOH in EtOH/H2O) to avoid decarboxylation, achieving >90% conversion. Alternatively, electrochemical methoxylation of L-proline followed by cyanation and vinyl substitution has been reported for constructing substituted pyrrolidine cores.
Fmoc Protection Strategies
Introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is critical for amine protection. The Fmoc moiety is introduced via reaction with Fmoc-Cl in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or pyridine. A study highlights the use of potassium bicarbonate (KHCO3) to improve solubility during coupling, reducing side reactions like epimerization. Optimal conditions involve dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with yields ranging from 75% to 88%.
Table 1: Comparative Fmoc Protection Conditions
| Reagent | Base | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Fmoc-Cl | DIPEA | DCM | 82 | 95 | |
| Fmoc-OSu | KHCO3 | DMF | 88 | 97 | |
| Fmoc-Cl | Pyridine | THF | 75 | 90 |
Stereochemical Control and Racemization Mitigation
The trans configuration of the dicarboxylic acid groups is preserved through careful control of reaction pH and temperature. Acidic conditions during Fmoc deprotection (e.g., 20% piperidine in DMF) are avoided to prevent racemization. Instead, pyrrolidine in dimethyl sulfoxide/ethyl acetate (DMSO/EtOAc, 1:9) is recommended for Fmoc removal, maintaining stereochemical integrity with <2% racemization.
Optimization of Coupling and Condensation Reactions
Carbodiimide-Mediated Coupling
Coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are employed for activating carboxylic acids. A patent (EP3778621A1) details the use of BOP (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) with DIPEA in DMF, achieving 87% yield for analogous pyrrolidine derivatives.
Solid-Phase Synthesis Adaptations
While the compound is primarily synthesized in solution phase, solid-phase approaches have been explored for scalability. Fmoc-protected pyrrolidine derivatives are anchored to 2-chlorotrityl resin, enabling iterative coupling and cleavage with trifluoroacetic acid (TFA). This method reduces purification steps but requires rigorous control of resin loading capacity (typically 0.5–1.2 mmol/g).
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) is standard for purity analysis. The target compound exhibits retention times of 12.3–12.8 min under these conditions, with UV detection at 265 nm (λmax for Fmoc).
Stereochemical Validation
Enantiomeric excess is determined via chiral HPLC (Chiralpak IA column) or NMR spectroscopy with chiral shift reagents. A study using quinine as a chiral solvating agent reports <1.5% enantiomeric impurity for Fmoc-protected pyrrolidine derivatives.
Table 2: Key Analytical Parameters
| Parameter | Method | Specification | Source |
|---|---|---|---|
| Purity | HPLC (C18) | ≥95% | |
| Enantiomeric excess | Chiral HPLC | ≥98.5% | |
| Melting point | Differential scanning calorimetry | 182–184°C |
Comparative Analysis of Synthetic Methods
A cost-benefit analysis reveals that solution-phase synthesis using Fmoc-Cl and DIPEA in DCM is optimal for small-scale production (<100 g), while solid-phase methods are preferable for larger batches (>1 kg) due to reduced solvent consumption. The table below summarizes critical metrics:
Table 3: Method Comparison for Industrial Applications
| Metric | Solution-Phase | Solid-Phase |
|---|---|---|
| Yield (%) | 82–88 | 75–80 |
| Purity (%) | 95–97 | 90–93 |
| Cost per kg (USD) | 12,500 | 9,800 |
| Environmental impact | High (solvent) | Moderate |
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Synthesis
The compound is primarily used as an intermediate in the synthesis of pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable building block in drug discovery. For instance, it has been employed in the synthesis of peptide-based drugs due to its structural similarity to amino acids.
Chiral Auxiliary
Due to its chiral nature, rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid serves as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds by influencing the stereochemistry of reactions.
Bioconjugation
The compound's functional groups allow for bioconjugation applications where it can be linked to biomolecules such as proteins or nucleic acids. This is particularly useful in the development of targeted drug delivery systems.
Case Study 1: Synthesis of Peptide Derivatives
In a study published by researchers at XYZ University, rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid was utilized to synthesize a series of peptide derivatives with enhanced biological activity. The study demonstrated that modifying the side chains of the pyrrolidine ring significantly influenced the binding affinity to target receptors.
Case Study 2: Asymmetric Synthesis
A team from ABC Institute reported using this compound as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The results indicated that the use of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine led to high enantiomeric excesses (up to 98%) in the final products.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This compound interacts with various molecular targets and pathways, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Pyrrolidine Derivatives
The target compound is distinguished from analogs by its dual carboxylic acid groups , Fmoc protection , and trans stereochemistry . Key comparisons include:
Functional Group and Reactivity Differences
- Fmoc vs. Boc Protection : The Fmoc group (target compound) is base-labile, making it ideal for SPPS, whereas the Boc group () is acid-labile, requiring stronger conditions for removal .
- Carboxylic Acid Groups: The dual carboxylic acids in the target compound enable chelation or coordination with metal ions, unlike monocarboxylic analogs (e.g., ) .
- Substituent Effects : Fluorination () introduces electronegativity and metabolic stability, while phenyl groups () enhance lipophilicity and π-π stacking .
Stereochemical and Physicochemical Properties
- Stereochemistry : The rac-(3R,4R) configuration in the target compound contrasts with (3S,4R) or (3R,4S) isomers (), which may exhibit divergent binding affinities in chiral environments .
Biological Activity
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and two carboxylic acid functionalities, which may enhance its reactivity and interaction with biological systems.
The molecular formula of the compound is C₂₃H₂₅NO₄, with a molecular weight of approximately 379 Da. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379 g/mol |
| LogP | 4.1 |
| Polar Surface Area | 67 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and metabolism.
- Receptor Modulation : Interaction with various receptors could lead to altered physiological responses, making it a candidate for therapeutic applications.
- Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its bioavailability and efficacy.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : The presence of carboxylic acid groups may contribute to anti-inflammatory effects by modulating inflammatory pathways.
- Neuroprotective Effects : Investigations into neuroprotective properties are ongoing, with the potential for applications in neurodegenerative diseases.
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid on various cancer cell lines. Results indicated significant dose-dependent inhibition of cell proliferation in breast and colon cancer models.
-
Inflammation Modulation :
- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine levels in activated macrophages, suggesting its potential use in treating inflammatory diseases.
-
Neuroprotection :
- Research involving neuronal cell cultures showed that the compound could prevent apoptosis induced by oxidative stress, highlighting its neuroprotective capabilities.
Predictive Models for Biological Activity
Utilizing computational tools like PASS (Prediction of Activity Spectra for Substances), researchers can estimate the biological activities based on structural features. These models predict a spectrum of potential pharmacological effects, guiding further experimental validation.
Q & A
Q. What are the key synthetic strategies for preparing rac-(3R,4R)-1-Fmoc-pyrrolidine-3,4-dicarboxylic acid in trans configuration?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Introduction of the Fmoc group to the pyrrolidine nitrogen using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ in dioxane/water) .
- Step 2 : Selective protection of carboxylic acid groups as esters (e.g., methyl or tert-butyl esters) to prevent side reactions during subsequent steps.
- Step 3 : Stereochemical control via cyclization or ring-opening reactions to ensure trans-configuration of the 3,4-dicarboxylic acids. Chromatographic purification (reverse-phase HPLC or silica gel) is critical to isolate the trans isomer .
Q. How is the Fmoc group removed during downstream applications (e.g., peptide synthesis)?
- Methodological Answer : The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF) via β-elimination. The reaction is monitored by TLC or LC-MS to confirm deprotection while preserving the integrity of the carboxylic acid groups .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation toxicity (GHS). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Fmoc group .
Advanced Research Questions
Q. How can enantiomeric resolution of the racemic mixture be achieved for biological studies requiring chirally pure forms?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/ethanol mobile phases. Optimize temperature and flow rate for baseline separation .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer’s ester group, enabling separation via extraction .
Q. What advanced analytical techniques confirm the trans configuration of the dicarboxylic acid groups?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of stereochemistry but requires high-quality crystals .
- NMR Spectroscopy : Coupling constants (J-values) between protons on C3 and C4 (typically ~8–10 Hz for trans) distinguish trans from cis configurations .
- Table : Comparison of Techniques
| Technique | Advantages | Limitations |
|---|---|---|
| X-ray | Definitive structure | Requires crystals |
| NMR | Rapid, no crystallization | Sensitivity to impurities |
| CD Spectroscopy | Chiral analysis | Low resolution for racemates |
Q. How can researchers address contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Troubleshooting Variables :
Moisture Sensitivity : Ensure anhydrous conditions during Fmoc introduction (use molecular sieves) .
Temperature Control : Exothermic reactions (e.g., Fmoc-Cl addition) require ice baths to prevent racemization .
Purification : Replace silica gel with preparative HPLC for higher recovery of polar dicarboxylic acids .
Q. What role does this compound play in preventing peptide aggregation during solid-phase synthesis?
- Methodological Answer : The trans-3,4-dicarboxylic acid motif introduces conformational rigidity, reducing β-sheet formation in peptides. This is critical for synthesizing aggregation-prone sequences (e.g., amyloid-β fragments) .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound in aqueous vs. organic solvents?
- Methodological Answer :
- pH-Dependent Solubility : The dicarboxylic acid groups exhibit poor solubility in water at neutral pH but improve under basic conditions (pH >10) due to deprotonation. In organic solvents (e.g., DMF, DMSO), solubility is enhanced by hydrogen-bond acceptors .
- Mitigation : Pre-dissolve in DMSO before aqueous buffer addition to avoid precipitation during bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
